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molecular formula C7H8N2O3 B2493083 4,6-dimethyl-3-nitropyridin-2(1H)-one CAS No. 22934-13-0

4,6-dimethyl-3-nitropyridin-2(1H)-one

Cat. No. B2493083
M. Wt: 168.152
InChI Key: NACUUHJKIYEVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141580B2

Procedure details

A mixture of 4,6-dimethyl-3-nitro-2(1H)-pyridinone (step 1, 10.0 g, 29.7 mmol) in phosphorus oxychloride (35 mL, 187.3 mmol) was stirred at 95° C. for 3 h, then cooled to 45° C. The excess amount of phosphorus oxychloride was removed by distillation under reduced pressure at 45° C. The residue was cooled to room temperature, and diluted with dichloromethane (75 mL). The resulting solution was cooled to 0° C., and 2N hydrochloric acid (50 mL) was added dropwise into the solution. The organic layer was separated, and washed with 2N hydrochloric acid (4×25 mL), 2N aqueous NaOH (2×50 mL) and brine (50 mL). The organic phase was dried (MgSO4) and concentrated under reduced pressure to give 10.0 g (90%) of the title compound as white solids: 1H-NMR (CDCl3) δ 7.07 (1H, s), 2.56 (3H, s), 2.35 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4](=O)[C:3]=1[N+:10]([O-:12])=[O:11].P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:4]1[C:3]([N+:10]([O-:12])=[O:11])=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[N:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(NC(=C1)C)=O)[N+](=O)[O-]
Name
Quantity
35 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 45° C
CUSTOM
Type
CUSTOM
Details
The excess amount of phosphorus oxychloride was removed by distillation under reduced pressure at 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (75 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
2N hydrochloric acid (50 mL) was added dropwise into the solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2N hydrochloric acid (4×25 mL), 2N aqueous NaOH (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 180.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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